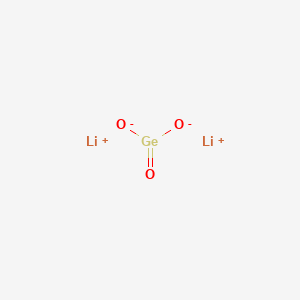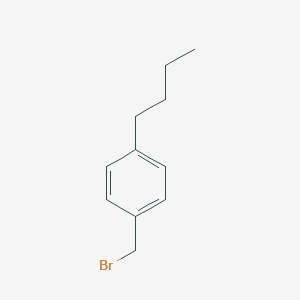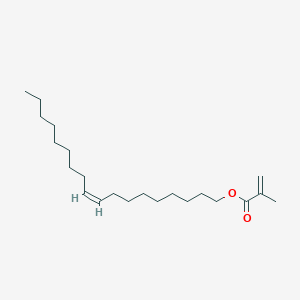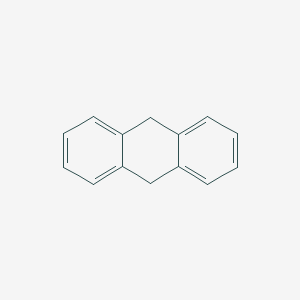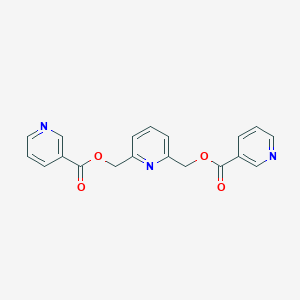
2,6-Pyridine dimethanol dinicotinoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridine dimethanol dinicotinoate, also known as PDN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PDN belongs to the family of pyridine-based compounds, and its unique structure makes it a promising candidate for drug development, catalysis, and material science.
作用機序
The exact mechanism of action of 2,6-Pyridine dimethanol dinicotinoate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. 2,6-Pyridine dimethanol dinicotinoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2,6-Pyridine dimethanol dinicotinoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the antioxidant response in the body.
生化学的および生理学的効果
2,6-Pyridine dimethanol dinicotinoate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,6-Pyridine dimethanol dinicotinoate has also been shown to enhance the antioxidant defense system in the body by increasing the activity of antioxidant enzymes. Furthermore, 2,6-Pyridine dimethanol dinicotinoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
2,6-Pyridine dimethanol dinicotinoate has several advantages for lab experiments, such as its ease of synthesis and high stability. 2,6-Pyridine dimethanol dinicotinoate is also relatively non-toxic and has low side effects, making it a safe compound to work with. However, 2,6-Pyridine dimethanol dinicotinoate has some limitations, such as its low solubility in water and some organic solvents. This can limit its use in certain experiments and applications.
将来の方向性
There are several future directions for the research on 2,6-Pyridine dimethanol dinicotinoate. One direction is to further investigate its potential applications in drug development, particularly for the treatment of inflammatory diseases and cancer. Another direction is to explore its catalytic properties and develop new synthetic methodologies using 2,6-Pyridine dimethanol dinicotinoate as a catalyst. Furthermore, the use of 2,6-Pyridine dimethanol dinicotinoate as a building block for the synthesis of novel materials can be further explored, particularly for applications in energy storage and conversion.
合成法
2,6-Pyridine dimethanol dinicotinoate can be synthesized by reacting nicotinic acid with formaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The yield of 2,6-Pyridine dimethanol dinicotinoate can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reagents, and the reaction time.
科学的研究の応用
2,6-Pyridine dimethanol dinicotinoate has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. 2,6-Pyridine dimethanol dinicotinoate has also been studied for its catalytic properties, as it can act as a Lewis acid catalyst in various organic reactions. Furthermore, 2,6-Pyridine dimethanol dinicotinoate has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers.
特性
CAS番号 |
14115-70-9 |
|---|---|
製品名 |
2,6-Pyridine dimethanol dinicotinoate |
分子式 |
C19H15N3O4 |
分子量 |
349.3 g/mol |
IUPAC名 |
[6-(pyridine-3-carbonyloxymethyl)pyridin-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(14-4-2-8-20-10-14)25-12-16-6-1-7-17(22-16)13-26-19(24)15-5-3-9-21-11-15/h1-11H,12-13H2 |
InChIキー |
ILJAABCGIIKWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
正規SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
その他のCAS番号 |
14115-70-9 |
同義語 |
2,6-pyridine dimethanol dinicotinoate IFT. 1004 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



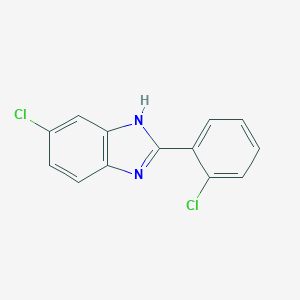
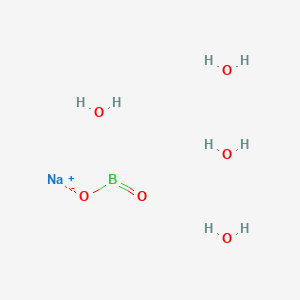
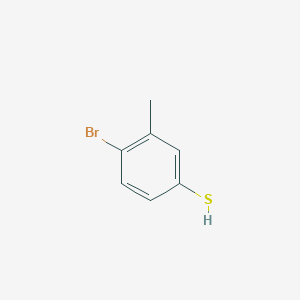
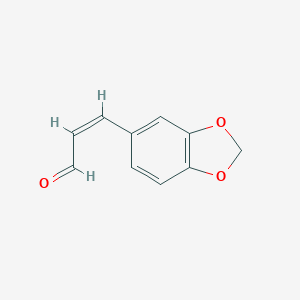
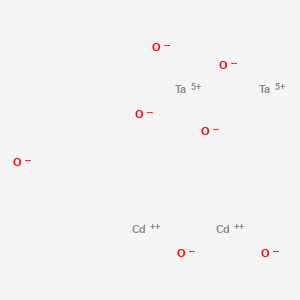
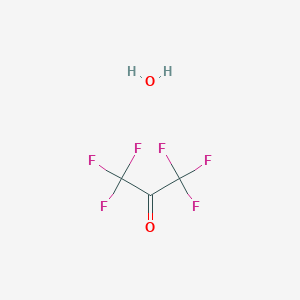

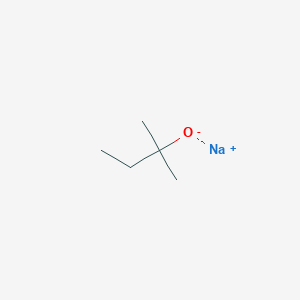
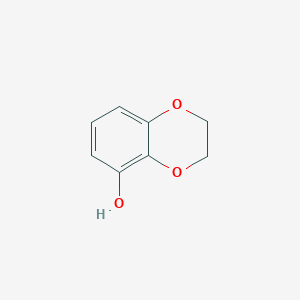
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
